![molecular formula C13H14O5 B088546 Diaporthin CAS No. 10532-39-5](/img/structure/B88546.png)
Diaporthin
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Overview
Description
Diaporthin is a naturally occurring compound that belongs to the group of diaporthenes. It is a secondary metabolite produced by the fungus Diaporthe sp. and has been extensively studied for its potential applications in various fields, including agriculture, medicine, and biotechnology. Diaporthin has been found to possess several biological activities, such as antifungal, antibacterial, antiviral, and anticancer properties.
Scientific Research Applications
Biosynthesis in Fungi
Diaporthin has been identified in various fungi, such as Aspergillus ochraceus, where its biosynthesis involves incorporation of acetate and methionine. It co-metabolizes with orthosporin in this fungus (Harris & Mantle, 2001). Additionally, diaporthin has been isolated from the fruiting body of Daldinia concentrica, a wood-rotting mushroom, marking its first discovery in this species (Lee, Seok, Kim, & Yun, 2006).
Chemical Structure and Novel Compounds
New dihalogenated diaporthins have been discovered in the soil fungus Hamigera fusca, showcasing a unique non-geminal aliphatic dichlorination pattern among fungal dihalogenated aromatic polyketides (Almeida et al., 2018).
Role in Plant-Fungal Interactions
Diaporthin has been identified as a phytotoxic compound in Cryphonectria parasitica, a fungus known to affect plants, indicating its role in plant-fungal interactions (Arnone et al., 2002).
Antimicrobial Properties
A study on Diaporthe terebinthifolii LGMF907, an endophytic fungus, revealed diaporthin as an active compound with significant antimicrobial properties against various microorganisms (Medeiros et al., 2018).
properties
CAS RN |
10532-39-5 |
---|---|
Molecular Formula |
C13H14O5 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
8-hydroxy-3-[(2S)-2-hydroxypropyl]-6-methoxyisochromen-1-one |
InChI |
InChI=1S/C13H14O5/c1-7(14)3-10-5-8-4-9(17-2)6-11(15)12(8)13(16)18-10/h4-7,14-15H,3H2,1-2H3/t7-/m0/s1 |
InChI Key |
ORLHWDAVUBPRKN-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC2=CC(=CC(=C2C(=O)O1)O)OC)O |
SMILES |
CC(CC1=CC2=CC(=CC(=C2C(=O)O1)O)OC)O |
Canonical SMILES |
CC(CC1=CC2=CC(=CC(=C2C(=O)O1)O)OC)O |
synonyms |
diaporthin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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